

Unveiling the Spectroscopic Signature of Plakinidone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine natural product Plakinidone. Initially, a potential misspelling of the target compound as "Pungiolide A" led to a careful re-evaluation and identification of Plakinidone as the correct molecule of interest. This document focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that were pivotal in the structural reassignment of this fascinating five-membered lactone, originally isolated from marine sponges of the Plakortis genus.

Spectroscopic Data of Plakinidone

The structural elucidation and subsequent revision of Plakinidone's structure were heavily reliant on comprehensive spectroscopic analysis. The following tables summarize the key NMR and MS data as reported in the literature, providing a quantitative foundation for its molecular architecture.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are essential for defining the connectivity and chemical environment of each atom within the Plakinidone molecule. The data presented here corresponds to the revised structure of Plakinidone.

Table 1: ¹H NMR Spectroscopic Data for Plakinidone



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4	2.63	m	
5	4.31	m	_
7a	1.45	m	_
7b	1.60	m	
8a	1.25	m	_
8b	1.35	m	_
9a	1.25	m	_
9b	1.35	m	_
10a	1.25	m	_
10b	1.35	m	_
11	1.55	m	_
12a	1.25	m	_
12b	1.35	m	_
13a	1.25	m	_
13b	1.35	m	_
14a	2.50	m	_
14b	2.55	m	_
16	7.05	d	8.5
17	6.75	d	8.5
20-Me	1.24	s	
21-Me	0.85	d	6.5
22-Me	1.19	d	7.0



Table 2: 13C NMR Spectroscopic Data for Plakinidone

Position	Chemical Shift (δ, ppm)	
1	175.4	
3	82.6	
4	49.6	
5	78.9	
6	35.8	
7	29.8	
8	29.5	
9	29.4	
10	29.3	
11	36.7	
12	27.8	
13	31.6	
14	44.1	
15	133.0	
16	129.5	
17	115.2	
18	153.8	
20-Me	21.8	
21-Me	19.8	
22-Me	15.6	

Mass Spectrometry (MS) Data



High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of Plakinidone and played a key role in its structural revision.

Table 3: Mass Spectrometry Data for Plakinidone

lon	m/z [M+Na]+	Formula
Calculated	413.2617	C24H38O4Na
Found	413.2612	

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following outlines the general experimental methodologies employed for the analysis of Plakinidone.

NMR Spectroscopy

 1 H NMR and 13 C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for 1 H and δ 77.16 for 13 C). Standard pulse sequences were used to acquire 1D (1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectra.

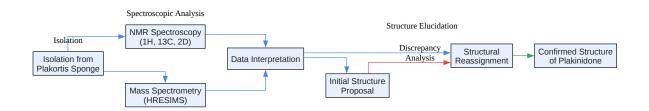
High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained using an Agilent 6210 ESI-TOF mass spectrometer. The analysis was performed in positive ion mode, and the data was processed to determine the accurate mass and elemental composition of the parent ion.

Workflow for Spectroscopic Analysis of Plakinidone

The following diagram illustrates the logical workflow from the isolation of Plakinidone to its structural confirmation using spectroscopic techniques.





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Caption: Workflow of Plakinidone's Spectroscopic Analysis.

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